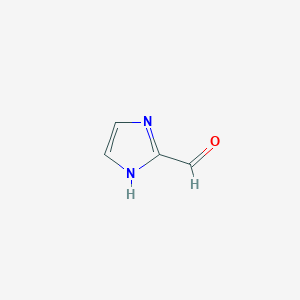

1H-imidazole-2-carbaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-3-4-5-1-2-6-4/h1-3H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHKNCXZYYTLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143736 | |

| Record name | 1H-Imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10111-08-7 | |

| Record name | Imidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10111-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010111087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-imidazole-2-carbaldehyde from Glyoxal

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-imidazole-2-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry and materials science, finding application as a precursor to a wide range of pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of its synthesis originating from glyoxal (B1671930). The core of this process is a two-step reaction sequence rooted in the principles of the Debus-Radziszewski imidazole (B134444) synthesis. Initially, imidazole is formed from the reaction of glyoxal with an ammonia (B1221849) source. Subsequently, the newly formed imidazole reacts with a second equivalent of glyoxal to yield the target this compound. This document details the underlying reaction mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

The imidazole moiety is a cornerstone in the architecture of numerous biologically active molecules, including the essential amino acid histidine. Consequently, the synthesis of functionalized imidazoles is of paramount importance in drug discovery and development. This compound, with its reactive aldehyde group, serves as a versatile intermediate for the elaboration of more complex molecular scaffolds. While various synthetic routes to this compound exist, the use of the readily available and inexpensive precursor, glyoxal, presents an attractive and environmentally conscious approach. This guide focuses specifically on the synthesis pathway that utilizes glyoxal as the primary carbon source for both the imidazole ring and its C2-aldehyde substituent.

Reaction Mechanism and Pathway

The synthesis of this compound from glyoxal is not a direct, one-pot reaction but rather a sequential process. The overall transformation can be dissected into two principal stages:

-

Formation of the Imidazole Ring: This step involves the condensation of glyoxal with a source of ammonia. While the classical Debus-Radziszewski synthesis often employs an aldehyde in addition to the dicarbonyl compound, studies have shown that imidazole itself can be formed from the self-reaction of glyoxal in the presence of ammonia.[1][2]

-

C2-Formylation of Imidazole: The imidazole generated in the first stage then acts as a nucleophile, reacting with a second molecule of glyoxal to introduce the formyl group at the C2 position. The yield of this subsequent cross-reaction has been reported to be nearly quantitative under optimal conditions.[1][2]

The proposed mechanism for the initial imidazole formation involves the formation of a diimine intermediate from the reaction of glyoxal with two equivalents of ammonia. This intermediate then undergoes cyclization and subsequent dehydration to yield the aromatic imidazole ring.[3]

The subsequent formylation at the C2 position proceeds via nucleophilic attack of the C2 carbon of the imidazole ring on one of the carbonyl groups of a second glyoxal molecule.

Experimental Protocols

The following protocols are compiled based on adaptations of the Radziszewski reaction and studies on imidazole formation in aqueous media.[1][2][4]

Materials and Reagents

-

Glyoxal (40 wt. % solution in water)

-

Ammonium (B1175870) hydroxide (B78521) (concentrated, ~28-30%) or an ammonium salt (e.g., ammonium acetate)

-

Ethanol

-

Ethyl ether or Ethyl acetate (B1210297) for extraction

-

Deionized water

-

Sodium bicarbonate

-

Silica (B1680970) gel for chromatography

Step 1: Synthesis of 1H-Imidazole

This procedure focuses on the formation of the imidazole ring from glyoxal and ammonia.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an aqueous solution of glyoxal with an excess of an ammonium salt, such as ammonium acetate, in water. A molar ratio of 1:3 to 1:4 of glyoxal to ammonium salt is recommended. The reaction can be performed at neutral pH.[1][2]

-

Reaction Conditions: Stir the mixture at room temperature. The formation of imidazole can be monitored by techniques such as ¹H-NMR or UV-Vis spectroscopy.[1][2] For preparative scale, gentle heating (e.g., 40-60 °C) may be employed to increase the reaction rate, although this may also promote side reactions.

-

Work-up and Isolation: As the yield of imidazole from the self-reaction of glyoxal can be low and dependent on the initial glyoxal concentration, for a preparative synthesis, it is often more practical to proceed directly to the next step without isolating the intermediate imidazole if the reaction is performed in a way that minimizes side products.[1][2] If isolation is desired, the reaction mixture can be neutralized and extracted with an organic solvent.

Step 2: Synthesis of this compound

This step involves the reaction of the pre-formed imidazole with an additional equivalent of glyoxal.

-

Reaction Setup: To the aqueous solution containing the in-situ generated imidazole from Step 1, add a second equivalent of a 40% aqueous glyoxal solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the formylation can be monitored by thin-layer chromatography (TLC) or other suitable analytical methods. The yield of this cross-reaction is reported to be close to unity.[1][2]

-

Work-up and Purification: a. Upon completion of the reaction, neutralize the mixture carefully with a saturated solution of sodium bicarbonate until effervescence ceases. b. The aqueous phase is then extracted multiple times with ethyl acetate. c. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. d. The crude product is then purified by column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to afford this compound as a solid.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Parameter | Step 1: Imidazole Formation | Step 2: C2-Formylation |

| Key Reactants | Glyoxal, Ammonium Salt | 1H-Imidazole, Glyoxal |

| Solvent | Water | Water |

| Temperature | Room Temperature | Room Temperature |

| pH | Neutral | Neutral |

| Reported Yield | Variable, >10% for [Glyoxal]₀ < 0.1 M[1] | Close to unity[1][2] |

Table 2: Spectroscopic Data for this compound [6][7][8]

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (DMSO-d₆, δ in ppm) | 13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, Im-H)[6] |

| ¹³C NMR (DMSO-d₆, δ in ppm) | 181.66 (CHO), 146.09 (C2), Imidazole ring carbons |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 96.03 |

| Infrared (IR, cm⁻¹) | ~3100 (N-H stretch), ~1680 (C=O stretch), ~1500 (C=N stretch) |

Alternative Synthetic Strategies

For a comprehensive understanding, it is pertinent to mention other established methods for the synthesis of this compound, which may be suitable depending on the available starting materials and desired scale.

-

Multi-step Synthesis from Imidazole: A well-documented route involves the protection of the imidazole nitrogen, followed by lithiation at the C2 position and subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF).[5]

-

Oxidation of 2-Hydroxymethylimidazole: If 2-hydroxymethylimidazole is readily available, it can be oxidized to the corresponding aldehyde using various oxidizing agents.[5]

-

Vilsmeier-Haack Reaction: Direct formylation of the imidazole ring can be achieved using the Vilsmeier-Haack reagent (POCl₃/DMF), although this may require protection of the imidazole nitrogen to avoid side reactions.[5]

Conclusion

The synthesis of this compound from glyoxal represents a resourceful and atom-economical approach, leveraging a simple C2 building block for the construction of a valuable heterocyclic intermediate. The two-step mechanism, involving the initial formation of the imidazole ring followed by a highly efficient C2-formylation, provides a clear pathway for its synthesis. While the yield of the initial imidazole formation from glyoxal self-reaction can be modest, the subsequent formylation step is highly effective. This guide provides the necessary theoretical background and practical details to enable researchers in the fields of organic synthesis, medicinal chemistry, and materials science to effectively produce this important compound. Further optimization of the initial imidazole synthesis step could lead to an even more efficient overall process.

References

- 1. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Imidazole-2-carboxaldehyde(10111-08-7) 1H NMR [m.chemicalbook.com]

- 8. 1H-Imidazole-2-carboxaldehyde [webbook.nist.gov]

1H-imidazole-2-carbaldehyde basic properties and structure

An In-depth Technical Guide to 1H-imidazole-2-carbaldehyde: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (also known as 2-formylimidazole), a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. The document details its fundamental chemical and physical properties, structure, synthesis, and reactivity, with a focus on data-driven insights and practical experimental methodologies.

This compound is an organic compound featuring an imidazole (B134444) ring substituted with a carbaldehyde group at the C2 position.[1] The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms.[2] Its structure is characterized by the potential for prototropic tautomerism, where the proton on the nitrogen atom can shift between the N1 and N3 positions. This dynamic equilibrium is a critical aspect of its chemical behavior and biological interactions.[3]

Caption: Chemical structure of this compound.

A significant structural feature is prototropic tautomerism, where the acidic proton can reside on either nitrogen atom (N1 or N3), leading to two distinct but rapidly interconverting tautomers.[3] This equilibrium can be influenced by substituents, solvent, and temperature.[3]

References

A Comprehensive Spectroscopic Guide to 1H-imidazole-2-carbaldehyde

This technical guide provides an in-depth analysis of the spectroscopic data for 1H-imidazole-2-carbaldehyde, a pivotal heterocyclic aldehyde in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The presence of tautomers and the potential for hydrate (B1144303) formation in certain solvents can lead to complex spectra.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aldehyde proton, the two imidazole (B134444) ring protons, and the N-H proton. Chemical shifts can vary depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Notes |

| Aldehyde (-CHO) | ~9.63 | Singlet | - | The chemical shift of this proton is highly characteristic. |

| Imidazole Ring (H4/H5) | ~7.15 - 7.45 | Doublet, Doublet | ~1.2 | Two distinct signals are typically observed for the non-equivalent ring protons.[1] |

| Imidazole Ring (N-H) | Broad signal | - | - | Often a broad signal due to exchange; its position is solvent-dependent. |

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the aldehyde is a key diagnostic signal.

| Carbon Assignment | Chemical Shift (δ) in ppm (DMSO-d₆) | Notes |

| Aldehyde (C=O) | ~181.3 | The downfield chemical shift is characteristic of an aldehyde carbonyl carbon.[2] |

| Imidazole Ring (C2) | ~145.6 | Carbon atom to which the aldehyde is attached.[2] |

| Imidazole Ring (C4) | ~122.7 | One of the two non-equivalent methine carbons in the imidazole ring.[2] |

| Imidazole Ring (C5) | ~131.9 | The other non-equivalent methine carbon in the imidazole ring.[2] |

1.3. Experimental Protocol: NMR Spectroscopy

-

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

-

Instrumentation: A 300 MHz or higher NMR spectrometer.[1]

-

Procedure:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1]

-

¹H NMR Acquisition: The spectrometer is tuned and shimmed for the sample. A standard one-dimensional ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR to obtain adequate signal intensity.[1]

-

Data Processing: The acquired free induction decays (FIDs) are processed using a Fourier transform, followed by phase and baseline correction.

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).[1][3]

-

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic functional groups present in this compound.

2.1. IR Spectral Data

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | ~3100 | Medium-Broad |

| C-H Stretch (aromatic) | ~3000-3100 | Medium |

| C=O Stretch (aldehyde) | ~1685 | Strong |

| C=N Stretch (imidazole ring) | ~1580 | Medium-Strong |

| C=C Stretch (imidazole ring) | ~1400-1475 | Medium-Strong |

2.2. Experimental Protocol: IR Spectroscopy

-

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to correct for atmospheric CO₂ and H₂O.[3]

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.[3]

-

Spectrum Acquisition: The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[3]

-

Data Processing: The final IR spectrum is generated by automatic subtraction of the background spectrum from the sample spectrum.[3]

-

-

Procedure (KBr Pellet):

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[1]

-

Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is used for correction.[1]

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₄H₄N₂O and a molecular weight of approximately 96.09 g/mol .[4]

3.1. Mass Spectrometry Data

| m/z Value | Relative Intensity | Proposed Fragment Ion | Notes |

| 96 | High | [M]⁺ | Molecular ion peak.[5] |

| 95 | Moderate | [M-H]⁺ | Loss of a hydrogen atom.[1] |

| 68 | High | [M-CO]⁺ | Loss of carbon monoxide, a characteristic fragmentation of aldehydes.[1] |

3.2. Experimental Protocol: Mass Spectrometry

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[1]

-

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) interface.[1]

-

Ionization: Electron ionization is performed at a standard energy of 70 eV.[1]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of 1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-imidazole-2-carbaldehyde is a pivotal heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and materials science. Its unique chemical architecture, featuring a reactive aldehyde group attached to an electron-rich imidazole (B134444) ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive exploration of the core reaction mechanisms of this compound, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the imidazole ring. The aldehyde group readily undergoes nucleophilic addition and condensation reactions, while the imidazole moiety can participate in substitutions and influence the reactivity of the aldehyde. Understanding these mechanistic pathways is crucial for the rational design and synthesis of novel imidazole-containing compounds with desired pharmacological or material properties.

Core Reaction Mechanisms

The chemical behavior of this compound is multifaceted, with reactions targeting the aldehyde functionality, the imidazole ring, or both in concert. The primary mechanisms include nucleophilic additions to the carbonyl group, condensation reactions to form imines (Schiff bases) and related derivatives, oxidation of the aldehyde to a carboxylic acid, and more complex transformations such as participation in multicomponent reactions.

Nucleophilic Addition to the Carbonyl Group

The aldehyde group in this compound is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. This reactivity is influenced by the electronic properties of the imidazole ring. In aqueous media, the aldehyde can exist in equilibrium with its hydrate (B1144303) form, a geminal diol, although the aldehyde form is generally predominant.[1][2] The addition of stronger nucleophiles, such as alcohols or organometallic reagents, proceeds more readily.

For instance, in the presence of ethanol, 1H-imidazole-2-carbaldehydes can undergo a decarbonylation reaction, which is initiated by the nucleophilic attack of the alcohol on the carbonyl carbon to form a hemiacetal intermediate.[3]

Figure 1: Decarbonylation of this compound in ethanol.

Condensation Reactions: Schiff Base and Oxime Formation

A prominent reaction of this compound is its condensation with primary amines to form imines, commonly known as Schiff bases.[4] This reaction is fundamental in the synthesis of various ligands for coordination chemistry and bioactive molecules. The reaction proceeds via a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine.

A related and synthetically important transformation is the reaction with hydroxylamine (B1172632) to produce this compound oxime.[5][6] This oxime is a valuable precursor for the synthesis of other heterocyclic compounds, such as 1,2,4-oxadiazoles.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-イミダゾールカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Versatile Scaffold: 1H-Imidazole-2-carbaldehyde in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 1H-imidazole-2-carbaldehyde has emerged as a highly versatile and valuable building block in medicinal chemistry. Its inherent reactivity and the privileged structural nature of the imidazole (B134444) core have positioned it as a key starting material for the synthesis of a diverse array of bioactive molecules. This technical guide elucidates the multifaceted applications of this compound, focusing on its role in the development of novel therapeutics targeting a spectrum of diseases, including type 2 diabetes, cancer, and inflammatory conditions. This document provides a comprehensive overview of its synthetic utility, quantitative biological data of its derivatives, detailed experimental protocols, and the underlying signaling pathways implicated in their mechanisms of action.

Introduction: The Strategic Importance of this compound

The imidazole ring is a fundamental heterocyclic motif present in numerous endogenous molecules and approved pharmaceutical agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. This compound, a functionalized imidazole, serves as a readily available and reactive precursor for the elaboration of more complex molecular architectures. The aldehyde functional group provides a convenient handle for a wide range of chemical transformations, including condensations, cyclizations, and multicomponent reactions, enabling the construction of diverse chemical libraries for biological screening.

Key Bioactive Scaffolds Derived from this compound

The synthetic utility of this compound is demonstrated in its application as a precursor to several classes of pharmacologically active compounds.

Schiff Bases: A Gateway to Diverse Biological Activities

The condensation of this compound with various primary amines readily affords Schiff bases (imines). These compounds are not only important in their own right but also serve as intermediates for the synthesis of other heterocyclic systems. Imidazole-containing Schiff bases have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[2]

Imidazo[1,2-a]pyridines: Privileged Structures in Drug Discovery

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] While various synthetic routes to this scaffold exist, derivatives of this compound can be utilized in their synthesis. For instance, derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132) have been used to synthesize propenone derivatives with antifungal activity.[4]

1,2,4-Oxadiazoles: Bioisosteres with Therapeutic Potential

This compound can be converted to its corresponding oxime, which is a key intermediate in the synthesis of 3-(1H-imidazol-2-yl)-1,2,4-oxadiazoles. The 1,2,4-oxadiazole (B8745197) ring is a well-recognized bioisostere of amide and ester functionalities, offering improved pharmacokinetic properties.[3] Derivatives of this class have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.[3]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. Substituted imidazoles have been investigated as PTP1B inhibitors.

Quantitative Biological Data

The following tables summarize the reported biological activities of representative compounds derived from imidazole carbaldehydes. It is important to note that some of the data presented is for derivatives of the isomeric 1H-imidazole-4-carbaldehyde or for more complex derivatives, highlighting the general potential of this class of compounds.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Incorporated (2-(Oxazol)-1H-imidazole Derivatives

| Compound | PC3 (IC50, µM) | DU-145 (IC50, µM) | A549 (IC50, µM) | MCF-7 (IC50, µM) |

| 9a | 0.23 ± 0.056 | 0.97 ± 0.085 | 0.06 ± 0.023 | 0.22 ± 0.074 |

| 9b | 2.77 ± 1.55 | 2.56 ± 1.45 | 2.39 ± 1.65 | 2.66 ± 1.95 |

| 9c | 2.11 ± 1.88 | 2.18 ± 1.68 | 1.84 ± 0.81 | 3.42 ± 2.11 |

| Etoposide | 0.85 ± 0.065 | 1.12 ± 0.45 | 0.98 ± 0.092 | 1.05 ± 0.088 |

| Data extracted from a study on derivatives of 1H-imidazole-4-carbaldehyde, a structural isomer of this compound.[5] |

Table 2: Antifungal Activity of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives

| Compound | Minimum Inhibitory Concentration (MIC, µmol/L) on Candida albicans |

| 10a | < 300 |

| 10b | < 300 |

| 10c | < 300 |

| 10i | < 300 |

| Data for derivatives of a more complex imidazo[1,2-a]pyridine (B132010) carbaldehyde.[4] |

Experimental Protocols

Synthesis of this compound Schiff Bases (General Procedure)

A general method for the synthesis of Schiff bases from 2-phenyl-1H-benzo[d]imidazole derivatives is provided as a representative protocol.

Reaction: Condensation of an amino-benzimidazole with a substituted aldehyde.

Procedure:

-

A mixture of 4-(1H-benzo[d]imidazol-2-yl)aniline (0.1 mol) and a substituted aromatic aldehyde (0.1 mol) is dissolved in ethanol (B145695).

-

The reaction mixture is refluxed for a specified period (e.g., 4 hours).

-

Upon cooling, the reaction mixture is poured into crushed ice.

-

The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the pure Schiff base.[6]

Synthesis of Imidazo[1,2-a]pyridines (General Procedure)

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is an efficient method for synthesizing 3-amino-imidazo[1,2-a]pyridines.[7]

Reaction: A one-pot reaction of an aldehyde, a 2-aminoazine, and an isocyanide.

Procedure:

-

To a solution of the aldehyde (e.g., a derivative of this compound) (1.0 eq.) and a substituted 2-aminopyridine (B139424) (1.0 eq.) in a suitable solvent (e.g., methanol), add a catalyst (e.g., Sc(OTf)₃ or NH₄Cl).

-

Add the isocyanide (e.g., tert-butyl isocyanide) (1.1 eq.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired imidazo[1,2-a]pyridine derivative.[7]

PTP1B Inhibition Assay

Principle: This assay measures the enzymatic activity of PTP1B by monitoring the hydrolysis of a substrate, p-nitrophenyl phosphate (B84403) (pNPP), which produces a colored product, p-nitrophenol, that can be quantified spectrophotometrically.

Procedure:

-

Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA).

-

Add PTP1B enzyme to the buffer containing the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, pNPP (e.g., 2 mM final concentration).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a strong base (e.g., 1 M NaOH).

-

Measure the absorbance of the produced p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value of the test compound.[8]

MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control cells.

Signaling Pathways and Mechanisms of Action

Inhibition of PTP1B in the Insulin Signaling Pathway

PTP1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates the downstream signaling cascade that leads to glucose uptake. Inhibitors of PTP1B, including those derived from imidazole scaffolds, can block this dephosphorylation, thereby enhancing insulin sensitivity.

Caption: Insulin signaling pathway and the inhibitory action of a PTP1B inhibitor.

Anticancer Mechanisms

Derivatives of imidazole carbaldehydes may exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway, and by inducing apoptosis.

Caption: Simplified MAPK/ERK signaling pathway with potential points of inhibition.

Experimental and Synthetic Workflows

The following diagrams illustrate typical workflows for the synthesis and biological evaluation of compounds derived from this compound.

Caption: A generalized workflow for the synthesis of bioactive molecules.

Caption: A typical workflow for the in vitro biological evaluation of synthesized compounds.

Conclusion and Future Perspectives

This compound is a cornerstone building block in the synthesis of medicinally relevant compounds. Its versatility allows for the construction of a wide range of heterocyclic scaffolds with diverse biological activities. The derivatives of imidazole carbaldehydes have demonstrated significant potential as inhibitors of PTP1B and as anticancer agents, warranting further investigation. Future research in this area will likely focus on the development of more potent and selective derivatives, the elucidation of their precise mechanisms of action, and their evaluation in more advanced preclinical and clinical studies. The continued exploration of the synthetic utility of this compound will undoubtedly lead to the discovery of novel therapeutic agents for a variety of human diseases.

References

- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]

- 4. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. idosi.org [idosi.org]

- 7. benchchem.com [benchchem.com]

- 8. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Formylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylimidazole, also known as imidazole-2-carboxaldehyde, is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. Its unique bifunctional nature, possessing both a reactive aldehyde group and a versatile imidazole (B134444) scaffold, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-formylimidazole, detailed experimental protocols, and an exploration of its role as a modulator of key signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of 2-formylimidazole are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O | --INVALID-LINK-- |

| Molecular Weight | 96.09 g/mol | --INVALID-LINK-- |

| Appearance | White to light brown crystalline powder | --INVALID-LINK-- |

| Melting Point | 209 °C (decomposes) | --INVALID-LINK-- |

| Boiling Point | 296.5±23.0 °C (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in water. Sparingly soluble in DMSO and slightly soluble in methanol. | --INVALID-LINK-- |

| pKa | 11.48 ± 0.10 (Predicted) | --INVALID-LINK-- |

| LogP | -0.1 (Computed) | --INVALID-LINK-- |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 2-formylimidazole.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-formylimidazole in DMSO-d₆ exhibits three main signals. The aldehydic proton appears as a singlet at approximately 9.64 ppm. The two equivalent protons on the imidazole ring (H4 and H5) resonate as a singlet around 7.42 ppm. The N-H proton of the imidazole ring is observed as a broad singlet at about 13.60 ppm.[1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| -CHO | 9.64 | s | DMSO-d₆ |

| H4, H5 | 7.42 | s | DMSO-d₆ |

| N-H | 13.60 | s (broad) | DMSO-d₆ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in DMSO-d₆ shows a characteristic signal for the carbonyl carbon of the aldehyde group at approximately 181.66 ppm.[1] The C2 carbon of the imidazole ring, to which the formyl group is attached, resonates around 146.09 ppm. The C4 and C5 carbons of the imidazole ring are chemically equivalent and appear as a single peak.

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| C=O | 181.66 | DMSO-d₆ |

| C2 | 146.09 | DMSO-d₆ |

| C4, C5 | 122.7, 131.9 (in hydrate (B1144303) form) | DMSO-d₆ |

Infrared (IR) Spectroscopy

The IR spectrum of 2-formylimidazole displays a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed around 1685 cm⁻¹. Other significant peaks include N-H stretching vibrations of the imidazole ring. It is noteworthy that in aqueous solutions at a pH of around 8, 2-formylimidazole can exist in a stable hydrate form (gem-diol), which alters the IR spectrum, showing O-H stretching and C-O stretching bands instead of the C=O stretch.[2]

Experimental Protocols

Synthesis of 2-Formylimidazole

A reliable method for the synthesis of 2-formylimidazole is the oxidation of 2-(hydroxymethyl)imidazole. A detailed protocol is adapted from Organic Syntheses.

Procedure:

-

Preparation of 2-(Hydroxymethyl)imidazole: In a suitable reaction vessel, dissolve imidazole in an appropriate solvent. React with a suitable formylating agent under controlled conditions to introduce the hydroxymethyl group at the 2-position.

-

Oxidation to 2-Formylimidazole: To a solution of 2-(hydroxymethyl)imidazole in a suitable solvent (e.g., water or a buffered solution), add an oxidizing agent such as manganese dioxide (MnO₂) in portions.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: After the reaction is complete, the manganese dioxide is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture, to yield pure 2-formylimidazole.

Purification of 2-Formylimidazole

Recrystallization is the most common method for the purification of 2-formylimidazole.

Procedure:

-

Dissolve the crude 2-formylimidazole in a minimum amount of hot solvent (e.g., water).

-

If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a short period.

-

Filter the hot solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reactivity and Chemical Behavior

The chemistry of 2-formylimidazole is dominated by the reactivity of its aldehyde group and the imidazole ring.

-

Aldehyde Group Reactions: The formyl group undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form Schiff bases, oximes, and hydrazones. These reactions are fundamental to its use as a synthetic building block.

-

Imidazole Ring Reactivity: The imidazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing formyl group deactivates the ring to some extent. The N-H proton is acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

Biological Activity and Signaling Pathways

2-Formylimidazole has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, and its inhibition is a therapeutic strategy for the treatment of type 2 diabetes and obesity.

PTP1B Inhibition Signaling Pathway

The following diagram illustrates the role of PTP1B in insulin signaling and the effect of its inhibition by 2-formylimidazole.

Caption: PTP1B inhibition by 2-formylimidazole enhances insulin signaling.

Mechanism of Action:

-

Insulin binds to the insulin receptor (IR), leading to its autophosphorylation and activation.

-

The activated IR phosphorylates insulin receptor substrates (IRS).

-

Phosphorylated IRS activates downstream signaling cascades, including the PI3K-Akt pathway.

-

This cascade ultimately promotes the translocation of GLUT4 glucose transporters to the cell membrane, resulting in increased glucose uptake from the bloodstream.

-

PTP1B acts as a negative regulator by dephosphorylating and inactivating both the insulin receptor and IRS, thus dampening the insulin signal.

-

2-Formylimidazole inhibits PTP1B, preventing the dephosphorylation of the IR and IRS. This leads to a sustained and enhanced insulin signal, promoting glucose uptake and lowering blood glucose levels.

Experimental Workflow for PTP1B Inhibition Assay

A typical workflow to assess the inhibitory activity of 2-formylimidazole on PTP1B is depicted below.

Caption: Workflow for determining the IC₅₀ of 2-formylimidazole against PTP1B.

Conclusion

2-Formylimidazole is a compound with a rich chemical profile and significant therapeutic potential, particularly in the context of metabolic diseases. Its well-defined physical properties, versatile reactivity, and specific biological activity as a PTP1B inhibitor make it a subject of ongoing interest for researchers in both academic and industrial settings. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working with this important molecule.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-imidazole-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic structure, arising from the interplay between the imidazole (B134444) ring and the aldehyde functionality, imparts a versatile reactivity profile. This technical guide provides a comprehensive exploration of the reactivity of the aldehyde group in this compound, detailing its participation in a wide array of chemical transformations. This document offers in-depth experimental protocols, quantitative data, and mechanistic insights to empower researchers in the effective utilization of this valuable synthon for the development of novel therapeutic agents and functional materials.

Introduction

The imidazole moiety is a privileged scaffold in drug discovery, present in numerous biologically active molecules and approved pharmaceuticals.[1] When functionalized with an aldehyde group at the C2 position, as in this compound, the resulting molecule becomes a highly versatile precursor for a diverse range of chemical modifications.[2] The aldehyde group serves as a reactive handle for nucleophilic additions and condensation reactions, while the imidazole ring influences the reactivity of the aldehyde and provides sites for further functionalization. This guide will focus on the key reactions of the aldehyde group, providing practical experimental details and quantitative data where available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄N₂O | [3] |

| Molecular Weight | 96.09 g/mol | [3] |

| Appearance | White to pale yellow solid | [4] |

| Melting Point | 206–207 °C | [5] |

| IUPAC Name | This compound | [3] |

| CAS Number | 10111-08-7 | [3] |

Reactivity of the Aldehyde Group

The aldehyde group in this compound is susceptible to a variety of nucleophilic addition and condensation reactions. The electron-withdrawing nature of the adjacent imidazole ring enhances the electrophilicity of the carbonyl carbon, making it reactive towards a wide range of nucleophiles.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 1H-imidazole-2-carboxylic acid. This transformation is a key step in the synthesis of various imidazole-based compounds.

Table 2: Oxidation of this compound

| Reagent(s) | Solvent | Temperature | Time | Yield | Reference(s) |

| 30% aq. H₂O₂ | Water | Room Temp. | 72 h | 97.5% | [6] |

-

Dissolve this compound (2.88 g, 0.030 mol) in water (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add 30% aqueous hydrogen peroxide solution (10 g) dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 72 hours.

-

After 72 hours, remove the water in vacuo at room temperature to obtain a white crystalline solid.

-

Wash the solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.

-

Dry the resulting white solid to obtain 1H-imidazole-2-carboxylic acid.

Caption: Experimental workflow for the oxidation of this compound.

Reduction

The aldehyde can be reduced to the corresponding alcohol, 2-(hydroxymethyl)-1H-imidazole, a useful intermediate in organic synthesis.

Table 3: Reduction of Imidazole-based Ketones (as a model for aldehyde reduction)

| Substrate | Reagent(s) | Solvent | Temperature | Yield | Reference(s) |

| Imidazole-ketone derivatives | NaBH₄, CeCl₃·7H₂O | Ethanol (B145695) | 0 °C to RT | 65-98% | [7] |

-

To a suspension of the imidazole aldehyde (1.0 mmol) and CeCl₃·7H₂O (0.5 mmol) in ethanol (4 mL), add solid NaBH₄ (1.2 mmol) at 0 °C.

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature and monitor by TLC.

-

Upon completion, remove the solvent by rotary evaporation.

-

Quench the reaction with water and extract with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate under reduced pressure to yield the alcohol.

Caption: General mechanism for the reduction of the aldehyde group.

Schiff Base Formation

This compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are valuable intermediates and have shown a range of biological activities.[8]

Table 4: Synthesis of Schiff Bases from this compound

| Amine | Solvent | Conditions | Yield | Reference(s) |

| Various primary amines | Acetic acid | Reflux, 2-3 h | - | [5] |

-

Dissolve this compound in a minimal amount of glacial acetic acid in a round-bottom flask.

-

Add an equimolar amount of the desired primary amine.

-

Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath.

-

Filter the solid product using a Büchner funnel, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified Schiff base.

Caption: General pathway for Schiff base formation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, catalyzed by a base, to form a C=C double bond. Imidazole itself can act as a catalyst for this reaction.[9]

Table 5: Knoevenagel Condensation with Aromatic Aldehydes (General)

| Aldehyde | Active Methylene Compound | Catalyst | Yield | Reference(s) |

| Aromatic aldehydes | Malononitrile (B47326) | Imidazole | High to excellent | [9] |

| Aromatic aldehydes | Malononitrile | GaCl₃ | Excellent | [10] |

-

Mix the aromatic aldehyde (0.01 M) with malononitrile (0.01 M) in a beaker.

-

Add a catalytic amount of ammonium (B1175870) acetate (B1210297) and stir continuously.

-

Sonicate the reaction mixture at room temperature for 5-7 minutes.

-

Monitor the reaction completion by TLC.

-

The crude product can be purified by recrystallization.

Caption: General mechanism of the Knoevenagel condensation.

Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde to form a β-nitro alcohol. Imidazole can also catalyze this reaction.[11][12]

Table 6: Imidazole-Catalyzed Henry Reaction (General)

| Aldehyde | Nitroalkane | Catalyst | Conditions | Yield | Reference(s) |

| Benzaldehyde | Nitromethane | Imidazole | Grinding, RT | - | [13] |

| m-Nitrobenzaldehyde | Nitromethane | Imidazole | Ethanol, RT | 80% | [12] |

-

Grind the aldehyde, nitroalkane, and a catalytic amount of imidazole in a mortar and pestle at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, the product can be isolated and purified by standard methods.

Caption: General mechanism of the Henry reaction.

Grignard Reaction

The aldehyde group reacts with Grignard reagents to produce secondary alcohols, providing a route to a variety of substituted imidazole derivatives.

Table 7: Grignard Reaction with 1-methyl-1H-imidazole-5-carbaldehyde

| Grignard Reagent | Yield | Reference(s) |

| 1-Bromodecane derived | 52% | [14] |

| 1-Bromoundecane derived | 70% | [14] |

| 1-Bromododecane derived | 64% | [14] |

-

Dissolve the imidazole aldehyde (5.0 mmol) in dry THF (20 mL).

-

Add the Grignard reagent (7.5 mmol in 50 mL anhydrous THF) dropwise.

-

Stir the mixture for 12 hours at room temperature.

-

Quench the reaction with aqueous ammonia (B1221849) buffer (pH 9.25) and extract with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄ and evaporate the solvent to yield the secondary alcohol.

Wittig Reaction

The Wittig reaction of this compound with phosphorus ylides provides a direct route to 2-alkenyl-1H-imidazoles. This reaction is highly valuable for the synthesis of compounds with specific stereochemistry at the double bond.

Table 8: Wittig Reaction (General)

| Aldehyde | Ylide | Conditions | Product | Reference(s) |

| Aldehydes | Stabilized ylides | Aqueous NaHCO₃ | α,β-Unsaturated esters | [15] |

A specific protocol for this compound was not found in the provided search results, but the general procedure can be adapted.

Caption: General mechanism of the Wittig reaction.

Multicomponent Reactions (MCRs)

This compound is a suitable substrate for multicomponent reactions such as the Ugi and Passerini reactions, which allow for the rapid construction of complex and diverse molecular scaffolds from simple starting materials.[16][17]

Specific protocols and quantitative data for this compound in these reactions were not detailed in the provided search results.

Applications in Drug Development

The versatile reactivity of the aldehyde group in this compound makes it a valuable starting material for the synthesis of various biologically active compounds, particularly kinase inhibitors.

Synthesis of TAK1 Inhibitors

Derivatives of this compound are precursors to potent and selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1).[2][18]

Caption: General synthetic route to TAK1 inhibitors from imidazole precursors.

Synthesis of p38 MAP Kinase Inhibitors

The imidazole scaffold is a key feature of many p38 MAP kinase inhibitors, and this compound can be a starting point for the synthesis of these compounds.[6][19][20]

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a highly versatile and reactive molecule with significant applications in organic synthesis and medicinal chemistry. The aldehyde group readily participates in a wide range of chemical transformations, providing access to a diverse array of functionalized imidazole derivatives. The experimental protocols and reaction data compiled in this guide serve as a valuable resource for researchers aiming to leverage the unique reactivity of this compound in the design and synthesis of novel molecules with therapeutic and material science applications. Further exploration of its reactivity in multicomponent and cycloaddition reactions is likely to uncover new and efficient synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 6. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RUA [rua.ua.es]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciepub.com [sciepub.com]

- 16. benchchem.com [benchchem.com]

- 17. chemistry.illinois.edu [chemistry.illinois.edu]

- 18. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 1H-imidazole-2-carbaldehyde in Schiff Base Formation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1H-imidazole-2-carbaldehyde in the synthesis of Schiff bases and their subsequent applications, particularly in the realm of drug development. The unique structural features of the imidazole (B134444) ring, including its aromaticity and the presence of both proton-donating and proton-accepting nitrogen atoms, make it a valuable scaffold in medicinal chemistry. Schiff bases derived from this compound have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Application Notes

Schiff bases are synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. The resulting imine or azomethine group (-C=N-) is crucial for the biological activities of these compounds. This compound serves as a versatile aldehyde precursor for synthesizing a diverse library of Schiff bases with significant therapeutic potential.

1. Antimicrobial Agents:

Imidazole-derived Schiff bases and their metal complexes have shown potent activity against a range of pathogenic bacteria and fungi. The lipophilicity of these compounds, a key factor in their antimicrobial efficacy, is enhanced by the imine group, which facilitates their transport across microbial cell membranes. Once inside the cell, they can interfere with essential cellular processes. Metal complexes of these Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands, which is attributed to the chelation theory. The metal ion can act as a more potent biocidal agent.

2. Anticancer Agents:

Schiff bases of this compound have emerged as promising candidates for anticancer drug development. Their mechanisms of action are multifaceted and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways. Some of these compounds and their metal complexes have demonstrated cytotoxicity against various cancer cell lines, with IC50 values comparable to or even better than some existing chemotherapeutic agents. The planar nature of the Schiff base ligand can facilitate intercalation with DNA, leading to cell cycle arrest and apoptosis.

3. Anti-inflammatory Agents:

The anti-inflammatory properties of imidazole-based Schiff bases are linked to their ability to modulate inflammatory pathways. Evidence suggests that these compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by targeting signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[1] Their antioxidant properties also contribute to their anti-inflammatory effects by mitigating oxidative stress, which is often associated with inflammation.[1]

4. Metal Complexes in Drug Development:

The coordination of imidazole-based Schiff bases to metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) can significantly enhance their biological activities. Metal chelation can increase the lipophilicity of the molecule, improve its cellular uptake, and introduce new mechanisms of action. The geometry and electronic properties of the metal complex play a crucial role in its therapeutic efficacy.

Quantitative Data

The following tables summarize key quantitative data from various studies on Schiff bases derived from this compound.

Table 1: Synthesis and Characterization Data of a Representative Schiff Base

| Parameter | Value | Reference |

| Schiff Base | Derived from 1H-imidazole-2-carboxaldehyde and L-phenylalanine | |

| Yield | 78% | |

| ¹H NMR (δ, ppm) | 8.6 (s, 1H, -CH=N-), 7.2-8.2 (m, aromatic H) | |

| ¹³C NMR (δ, ppm) | 168 (-CH=N-), 176 (-COO-) | |

| IR (cm⁻¹) | ~1630 (C=N stretch) | [2] |

Table 2: Antimicrobial Activity (Zone of Inhibition in mm)

| Compound | S. aureus (Gram+) | E. coli (Gram-) | K. pneumoniae (Gram-) | P. aeruginosa (Gram-) | Reference |

| Ligand (L¹) | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity | [2] |

| Zn(II) Complex of L¹ | High Activity | High Activity | Moderate Activity | High Activity | [2] |

L¹: Schiff base derived from glycylglycine (B550881) and imidazole-2-carboxaldehyde

Table 3: Anticancer Activity (IC₅₀ in µM)

| Compound | HCT-116 (Colon) | HePG-2 (Liver) | MCF-7 (Breast) | Reference |

| Schiff Base Derivative 24 | 12.83 ± 0.9 | 9.07 ± 0.8 | 4.92 ± 0.3 | [3] |

| Erlotinib (Reference) | - | - | 5.18 | [3] |

| Benzimidazole Schiff Base 3c | - | - | - | [4] |

| Benzimidazole Schiff Base 3f | More potent than CK0106023 | More potent than CK0106023 | More potent than CK0106023 | [4] |

| Benzimidazole Schiff Base 3g | More potent than CK0106023 | More potent than CK0106023 | More potent than CK0106023 | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure and involves a multi-step synthesis.[1][5]

Materials:

-

Imidazole

-

Benzoyl chloride

-

10% Palladium on carbon

-

Concentrated hydrochloric acid

-

Ethyl alcohol

-

Sodium bicarbonate

Procedure:

-

Step 1: Synthesis of 1-benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl) imidazole: To a solution of imidazole (0.06 mol) and triethylamine (0.12 mol) in acetonitrile (125 mL), add benzoyl chloride (0.12 mol) dropwise at 15–25°C over 1 hour. Stir for an additional hour at room temperature. Add water and ether to precipitate the product.[1]

-

Step 2: Hydrogenation: Suspend the product from Step 1 in 95% ethyl alcohol and hydrogenate in the presence of 10% palladium on carbon in a Parr hydrogenator under a 50-psi atmosphere of hydrogen until the uptake of 1 mole equivalent of hydrogen ceases (approximately 2 hours).[5]

-

Step 3: Hydrolysis to this compound: Reflux the hydrogenated product in concentrated hydrochloric acid for 22 hours. Cool the mixture on ice to precipitate benzoic acid, which is removed by filtration. Evaporate the filtrate to obtain a residue.[5]

-

Step 4: Isolation and Purification: Digest the residue with 95% ethyl alcohol and cool on ice. Filter the solids. Dissolve the resulting residue in water and add solid sodium bicarbonate until foaming ceases to crystallize this compound. Filter the product, wash with ice-water, and dry. The final product should be beige crystals with a melting point of 206–207°C.[5]

Protocol 2: General Synthesis of Schiff Bases from this compound

Materials:

-

This compound

-

Primary amine (e.g., L-phenylalanine)

-

Potassium hydroxide (B78521) (if starting with an amino acid)

-

Ether

Procedure:

-

If using an amino acid, dissolve the amino acid (2 mmol) and potassium hydroxide (2 mmol) in methanol (25 mL) and stir for 1 hour.

-

Dissolve this compound (2 mmol) in absolute methanol (25 mL).

-

Slowly add the aldehyde solution to the amine solution with continuous stirring.

-

Heat the reaction mixture at reflux (around 60°C) for 2-3 hours.[6]

-

Reduce the volume of the mixture to half by evaporation.

-

Add ether to precipitate the Schiff base.

-

Filter the precipitate, wash several times with ether, and dry in a vacuum over anhydrous CaCl₂.

Protocol 3: General Synthesis of Metal (II) Complexes of Imidazole Schiff Bases

Materials:

-

Imidazole Schiff base ligand

-

Metal(II) chloride (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

-

Methanol or Ethanol

Procedure:

-

Dissolve the Schiff base ligand (2 mmol) in methanol (25 mL).

-

Dissolve the metal(II) chloride (2 mmol) in aqueous methanol (20 mL).

-

Add the metal salt solution dropwise to the ligand solution with magnetic stirring.

-

Continue stirring the mixture for about 2 hours.

-

Filter the resulting precipitate, wash with ethanol and then ether, and dry in a vacuum over anhydrous CaCl₂.

Visualizations

Below are diagrams illustrating the experimental workflow and a key signaling pathway modulated by these compounds.

Caption: General workflow for the synthesis of imidazole Schiff bases and their metal complexes.

Caption: Inhibition of the NF-κB signaling pathway by imidazole Schiff bases.

References

- 1. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idosi.org [idosi.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ijarsct.co.in [ijarsct.co.in]

Application Notes & Protocols: 1H-imidazole-2-carbaldehyde in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-imidazole-2-carbaldehyde is a versatile bifunctional molecule that serves as a pivotal building block in the synthesis of a wide array of heterocyclic compounds. The imidazole (B134444) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] The presence of a reactive aldehyde group at the C2 position provides a synthetic handle for constructing more complex molecular architectures, particularly fused heterocyclic systems.[1][2] This document outlines key applications and detailed protocols for the use of this compound in the synthesis of valuable heterocyclic motifs, such as 1,2,4-oxadiazoles and imidazo[1,2-a]pyridines.

I. Synthesis of Key Intermediates from this compound

The aldehyde functionality of this compound allows for its straightforward conversion into other key reactive intermediates, expanding its synthetic utility.

A. This compound Oxime

The oxime derivative is a stable intermediate crucial for the synthesis of 1,2,4-oxadiazoles.[1] It can be prepared in high yield from the parent aldehyde.

Experimental Protocol 1: Synthesis of this compound Oxime [1]

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 g, 10.4 mmol) in ethanol (B145695) (20 mL). Stir at room temperature until complete dissolution.

-

Addition of Reagents: Add hydroxylamine (B1172632) hydrochloride (0.87 g, 12.5 mmol) and pyridine (B92270) (5 mL) to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.

-

Precipitation: After cooling to room temperature, slowly add deionized water (20 mL) to precipitate the product.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the solid with cold deionized water (2 x 10 mL) and dry under vacuum to yield this compound oxime as a white solid.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[1][4] In DMSO-d₆, the oxime exists as a mixture of syn and anti isomers.[4][5]

B. 1H-imidazole-2-carboxylic acid

Oxidation of the aldehyde provides the corresponding carboxylic acid, another valuable synthetic precursor.

Experimental Protocol 2: Synthesis of 1H-imidazole-2-carboxylic acid [6]

-

Reaction Setup: To a stirred solution of this compound (2.88 g, 0.030 mol) in water (10 mL), slowly add a 30% aqueous H₂O₂ solution (10 g) dropwise.

-

Reaction Time: Continue stirring at room temperature for 72 hours.

-

Work-up: Remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.

-

Purification: Wash the resulting solid with a stirred diethyl ether/water (4:1) mixture to remove residual peroxide. Avoid heating, as it may cause decarboxylation.

-

Yield and Characterization: This protocol affords the product in high yield (97.5%).[6] Characterize by NMR and IR spectroscopy.[6]

Table 1: Synthesis and Properties of Key Intermediates

| Product Name | Starting Material | Reagents | Solvent | Time | Yield | Melting Point (°C) |

| This compound Oxime | This compound | Hydroxylamine hydrochloride, Pyridine | Ethanol | 2 h | High | Not specified[1] |

| 1H-imidazole-2-carboxylic acid | This compound | 30% H₂O₂ | Water | 72 h | 97.5%[6] | 156-158[6] |

II. Application in Fused Heterocyclic Synthesis

This compound is a premier starting material for constructing fused bicyclic systems, which are core structures in many therapeutic agents.[7][8]

A. Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (B132010) scaffold is present in several commercial drugs, including Zolpidem and Alpidem.[7] A common synthetic route is the condensation reaction between a 2-aminopyridine (B139424) and an aldehyde.

Experimental Protocol 3: General Procedure for the Synthesis of 3-(1H-imidazol-2-yl)imidazo[1,2-a]pyridines

This is a representative protocol adapted from general multicomponent reactions for imidazo[1,2-a]pyridine synthesis.[9][10]

-

Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol), this compound (1.0 mmol), and an isocyanide (1.1 mmol) in a suitable solvent such as methanol (B129727) or toluene.

-

Catalyst: Add a catalyst, such as a copper(I) salt (e.g., CuI, 5-10 mol%), if required by the specific methodology.[10] Some variations proceed under catalyst-free conditions.[9]

-

Reaction Conditions: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC. Reaction times can vary from a few hours to 24 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired imidazo[1,2-a]pyridine product.

Diagram 1: General Synthesis of Imidazo[1,2-a]pyridines

Caption: Reaction scheme for imidazo[1,2-a]pyridine synthesis.

B. Synthesis of 3-(1H-imidazol-2-yl)-1,2,4-oxadiazoles

The 1,2,4-oxadiazole (B8745197) ring is a recognized bioisostere of amides and esters, featured in compounds with anti-inflammatory and anticancer properties.[1]

Experimental Protocol 4: Synthesis of 3-(1H-imidazol-2-yl)-5-substituted-1,2,4-oxadiazoles [1]

-

Intermediate Preparation: In a 50 mL round-bottom flask, dissolve this compound oxime (0.5 g, 4.5 mmol) in pyridine (10 mL).

-

Acylation: Cool the solution in an ice bath and slowly add an acylating agent, such as acetic anhydride (B1165640) (0.55 g, 5.4 mmol) or a desired acid chloride, with stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Cyclization (Implicit): The acylated intermediate often cyclizes in situ or upon heating to form the 1,2,4-oxadiazole ring.

-

Work-up: Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram 2: Workflow for Heterocycle Synthesis

Caption: Synthetic pathways from this compound.

III. Further Synthetic Applications

A. Hydrogenation to 2-Methylimidazole (B133640)

This compound can be selectively hydrogenated to 2-methylimidazole (2MIMZ), an important chemical feedstock, in a single step.[11] This green route avoids hazardous chemicals used in traditional methods.[11]

Table 2: Catalytic Hydrogenation of this compound [11]

| Catalyst | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Conversion (%) | Selectivity to 2MIMZ (%) |

| 2% Pd/ATMOCP | 140 | 10 | 2 | >99 | 95 |

| 5% Ni/ATMOCP | 140 | 10 | 2 | >99 | Lower than Pd |

| 5% Cu/ATMOCP | 140 | 10 | 2 | >99 | Lower than Ni |

ATMOCP: Al-Ti mixed oxide prepared by co-precipitation

Experimental Protocol 5: Selective Hydrogenation to 2-Methylimidazole [11]

-

Reactor Charging: In a high-pressure autoclave, charge this compound (IMZC), a suitable solvent (e.g., methanol), and the 2% Pd/ATMOCP catalyst.

-

Purging: Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.

-

Reaction: Pressurize the reactor to 10 atm with H₂ and heat to 140 °C with stirring.

-

Monitoring: Monitor the reaction progress by analyzing samples via GC or HPLC. The reaction is a consecutive process with 1H-imidazole-2-methanol as an intermediate.[11]

-

Work-up: After completion (>99% conversion, ~2 h), cool the reactor, vent the pressure, and filter the catalyst.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude 2-methylimidazole, which can be further purified if necessary.

Diagram 3: Logical Relationship of Derivatives

Caption: Transformation pathways of this compound.

IV. Spectroscopic Data Summary

Accurate characterization is essential for confirming the successful synthesis of target molecules.

Table 3: Comparative Spectroscopic Data

| Compound | ¹H NMR (δ, ppm in DMSO-d₆) | ¹³C NMR (δ, ppm in DMSO-d₆) | Key IR Bands (cm⁻¹) |

| This compound [5] | 13.5 (br s, NH), 9.63 (s, CHO), 7.50/7.25 (s, s, H5/H4) | 180.0 (CHO), 145.5 (C2), 129.0/123.5 (C5/C4) | ~1685 (C=O str), ~3100 (N-H str) |

| This compound Oxime [5] | ~11.5 (br s, N-OH), ~8.10 (s, CH=N), ~7.45/~7.15 (d, d, H5/H4) | ~145.0 (C2), ~140.0 (C=NOH), ~128.0/~122.0 (C5/C4) | ~3400 (O-H str), ~1640 (C=N str) |

| 1H-imidazole-2-carboxylic acid [6] | 7.56 (s, 2H, Im-H) (in D₂O) | 158.86, 141.02, 120.49 (in D₂O) | 3392 (N-H), 1618 (C=O) |

References

- 1. benchchem.com [benchchem.com]

- 2. 1-ethyl-1H-imidazole-2-carbaldehyde | Building Block [benchchem.com]

- 3. jchemrev.com [jchemrev.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 11. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Oxidation of 2-(hydroxymethyl)imidazole